Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

Description

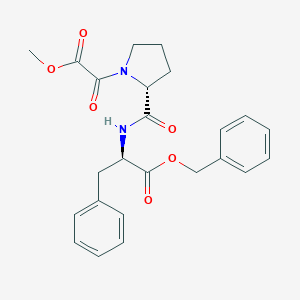

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester is a synthetic peptide derivative featuring a D-proline residue modified with a methoxyoxoacetyl group and a D-phenylalanine moiety esterified with a phenylmethyl group. This compound is structurally characterized by its non-natural D-amino acid configuration, which enhances metabolic stability compared to L-isomers . Evidence suggests its presence in transitional milk, indicating possible metabolic or nutritional roles, though its exact biological significance remains understudied .

Properties

IUPAC Name |

benzyl (2R)-2-[[(2R)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPXNIBWDJBVFH-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926550 | |

| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129988-00-7 | |

| Record name | N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129988007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-(METHOXYOXOACETYL)-D-PROLYL)-D-PHENYLALANINE, PHENYLMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM571Y8CIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:

Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) to protect the amino groups of D-prolyl and D-phenylalanine.

Formation of Methoxyoxoacetyl Group: Introduction of the methoxyoxoacetyl group through acylation reactions.

Coupling Reactions: Coupling of the protected amino acids using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Deprotection: Removal of the protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The methoxyoxoacetyl group can be oxidized to form more reactive intermediates.

Substitution: The phenylmethyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as KMnO4 or H2O2.

Substitution: Nucleophiles like amines or thiols.

Major Products

Hydrolysis: Produces carboxylic acids and alcohols.

Oxidation: Generates oxidized intermediates.

Substitution: Forms substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research has indicated that compounds related to N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine exhibit significant analgesic effects. Specifically, derivatives like D-phenylalanine have been shown to inhibit carboxypeptidase A, an enzyme responsible for the breakdown of enkephalins—natural pain-relieving peptides in the body. This inhibition can lead to prolonged analgesia, making such compounds potential candidates for pain management therapies .

Neuroprotective Effects

Studies suggest that related compounds may also possess neuroprotective properties. By modulating neurotransmitter levels and inhibiting neuroinflammatory pathways, these compounds could offer therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential utility in treating conditions like Alzheimer's disease and Parkinson's disease .

Research Tool in Enzyme Studies

The compound can be utilized as a biochemical probe to study enzyme mechanisms and interactions. By modifying the structure slightly, researchers can create analogs that selectively inhibit or activate specific enzymes, providing insights into their functions and roles in metabolic pathways . Such studies are critical for understanding disease mechanisms and developing targeted therapies.

Case Study 1: Analgesic Efficacy

A clinical trial investigated the analgesic effects of D-phenylalanine derivatives on patients with chronic pain conditions. The results indicated a marked reduction in pain levels among participants treated with these compounds compared to placebo controls, supporting their potential use in pain management strategies .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of related phenylalanine derivatives on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that these compounds significantly reduced cell death and preserved neuronal function, highlighting their potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxyoxoacetyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.

Comparison with Similar Compounds

N-Boc-D-phenylalanine Methyl Ester

- Molecular Formula: C15H21NO4

- Molecular Weight : 279.33 g/mol

- Protective Group : tert-butoxycarbonyl (Boc)

- Solubility : Highly soluble in organic solvents (e.g., DMSO, chloroform)

- Applications : Widely used in peptide synthesis as a protected intermediate. The Boc group offers stability under acidic conditions, contrasting with the methoxyoxoacetyl group, which may confer distinct reactivity .

D-Phenylalanine, N-[N-[(1,1-Dimethylethoxy)carbonyl]-D-leucyl]-, Phenylmethyl Ester

- Molecular Formula : C27H36N2O5

- Molecular Weight : 468.59 g/mol

- Protective Group : Boc and D-leucine side chain

- Solubility : ≥100 mg/mL in DMSO

- Applications: Used in amino acid derivative research, particularly for studying physical and physiological effects. The leucine residue introduces hydrophobicity, differing from the proline backbone in the target compound .

3-O-{2-O-[N-(β-D-Glucopyranosyluronoyl)-D-phenylalanine Methyl Ester]-... (Compound VII)

- Molecular Weight : ~1,200–1,500 g/mol (estimated)

- Functional Groups: Glucuronoyl conjugates and multiple ester linkages

- Applications : Primarily explored in glycobiology for drug delivery due to its carbohydrate moieties, contrasting with the simpler esterification in the target compound .

Comparative Analysis Table

Key Research Findings

Metabolic Stability: The D-amino acid configuration in the target compound and analogues like N-Boc-D-Phe-Ome enhances resistance to enzymatic degradation compared to L-isomers, making them valuable in drug design .

Protective Group Impact : Methoxyoxoacetyl may offer unique reactivity in acyl transfer reactions, whereas Boc groups provide acid-labile protection, enabling selective deprotection strategies .

Biological Activity

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester (commonly referred to as a derivative of D-phenylalanine) is a synthetic compound that belongs to the class of alpha amino acid amides. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of neuropharmacology and peptide synthesis.

Chemical Structure and Properties

- Chemical Formula : C21H25N2O8P

- Molecular Weight : 464.4056 g/mol

- IUPAC Name : (2S)-2-[({[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]methyl}(hydroxy)phosphoryl)oxy]-3-phenylpropanoic acid

- CAS Number : Not available

The compound features a methoxyoxoacetyl group attached to a prolyl residue, which is then linked to D-phenylalanine. This structure is significant for its interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine exhibits various biological activities, including:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, such as carboxypeptidase A1, which plays a crucial role in protein digestion and metabolism. The compound's ability to inhibit this enzyme suggests potential applications in modulating metabolic pathways .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of D-phenylalanine may have neuroprotective properties, potentially influencing pain pathways and neurodegenerative conditions .

- Antioxidant Activity : Some studies have suggested that compounds similar to N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine may exhibit antioxidant properties, helping to mitigate oxidative stress in cellular environments .

Case Studies and Research Findings

- Neuropharmacological Studies :

-

Enzyme Interaction Studies :

- Research conducted on the interaction of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine with carboxypeptidase A1 revealed that the compound acts as a competitive inhibitor. This interaction was characterized by kinetic studies that provided insights into its binding affinity and inhibition constants .

-

Oxidative Stress Research :

- An investigation into the antioxidant capabilities of phenylalanine derivatives found that they can scavenge free radicals effectively, thereby reducing cellular damage in vitro. This study highlighted the potential for these compounds in developing therapeutic agents for oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this compound?

Answer:

The synthesis typically involves a multi-step process:

Amino Group Protection : The D-proline residue is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .

Peptide Coupling : Methoxyoxoacetyl is introduced via carbodiimide-based coupling reagents (e.g., DCC or EDC) with NHS to activate the carboxyl group, ensuring efficient peptide bond formation .

Esterification : D-phenylalanine is esterified with benzyl alcohol under acidic conditions (e.g., SOCl₂ in methanol) to yield the phenylmethyl ester .

Key Considerations : Reaction conditions (temperature, solvent purity) must be tightly controlled to minimize racemization, particularly at chiral centers .

Structural Analysis: What analytical techniques confirm structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and verifies peptide bond formation (e.g., coupling constants for D-configuration) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities (Rf values in chloroform-methanol-water systems) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₂₇H₃₆N₂O₅) .

Advanced Tip : Diastereomeric purity can be assessed by synthesizing dipeptides with enantiomeric partners (e.g., L/D-phenylalanine methyl ester) and analyzing NMR splitting patterns .

Basic Biological Activity: What are the primary biological targets?

Answer:

The compound interacts with enzymes and receptors via:

- Hydrophobic Interactions : The D-phenylalanine and proline residues bind to hydrophobic pockets in proteases or transporters .

- Steric Effects : The methoxyoxoacetyl group may inhibit enzymatic cleavage, enhancing metabolic stability .

Methodological Insight : Radiolabeled analogs (e.g., ¹⁴C-tagged) can track target engagement in vitro .

Advanced Stereochemistry: How does the D-configuration influence pharmacological properties?

Answer:

- Enantioselectivity : The D-prolyl and D-phenylalanine residues resist degradation by L-specific proteases, prolonging half-life .

- Receptor Binding : Mirror-image configurations may alter affinity; e.g., D-amino acids in opioid peptides enhance blood-brain barrier penetration .

Experimental Design : Compare activity of D-D vs. L-L diastereomers in receptor-binding assays (e.g., SPR or radioligand displacement) .

Advanced SAR: How can structure-activity relationship (SAR) studies be designed?

Answer:

- Substitution Patterns : Introduce fluorinated or methyl groups at phenylalanine’s para-position to modulate lipophilicity (see fluorinated analogs in ).

- Backbone Modifications : Replace proline with azetidine or piperidine to study ring size effects on conformational flexibility .

Data Analysis : Use molecular dynamics simulations to correlate structural changes with binding energy profiles .

Methodological Challenges: How are side reactions during synthesis mitigated?

Answer:

- Racemization : Use low-temperature conditions (-20°C) during coupling steps and avoid prolonged exposure to basic environments .

- Ester Hydrolysis : Anhydrous solvents (e.g., DMF) prevent premature cleavage of the phenylmethyl ester .

Contradiction Note : While recommends automated synthesizers for scalability, emphasizes manual control for small-scale enantiopure synthesis .

Peptide Bond Formation: What coupling reagents are optimal?

Answer:

- Classic Reagents : DCC/NHS or HOBt/EDC for high-yield amide bond formation .

- Advanced Alternatives : COMU or PyAOP reduce racemization in sensitive D-amino acid sequences .

Validation : Monitor coupling efficiency via Kaiser test or FTIR for free amine detection .

Enantiomeric Purity Assessment: How is it determined experimentally?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluents .

- Diastereomer Analysis : Synthesize a dipeptide with L-phenylalanine methyl ester and compare NMR spectra; diastereotopic proton splitting confirms >99% purity .

Metabolic Stability: What methodologies assess stability in biological systems?

Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify degradation via LC-MS/MS .

- Plasma Stability Tests : Monitor ester hydrolysis in serum by tracking benzyl alcohol release .

Advanced Application: How is this compound used in enzyme-substrate studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.